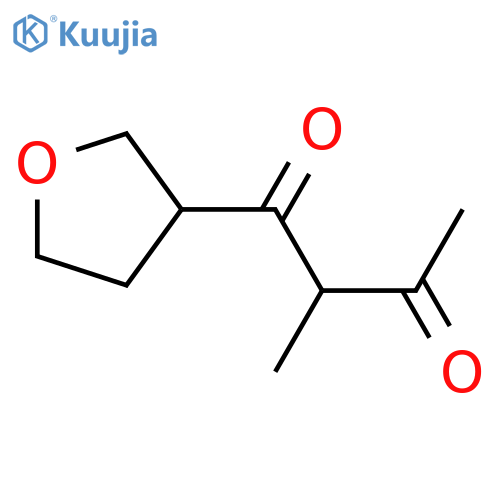Cas no 1862594-67-9 (2-Methyl-1-(oxolan-3-yl)butane-1,3-dione)

1862594-67-9 structure
商品名:2-Methyl-1-(oxolan-3-yl)butane-1,3-dione
2-Methyl-1-(oxolan-3-yl)butane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1-(oxolan-3-yl)butane-1,3-dione
- 1862594-67-9
- EN300-1125854
-
- インチ: 1S/C9H14O3/c1-6(7(2)10)9(11)8-3-4-12-5-8/h6,8H,3-5H2,1-2H3
- InChIKey: QPOOBSIQLDJJSE-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(C(C(C)=O)C)=O)C1
計算された属性
- せいみつぶんしりょう: 170.094294304g/mol
- どういたいしつりょう: 170.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-Methyl-1-(oxolan-3-yl)butane-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125854-1.0g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1125854-0.05g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1125854-10g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 95% | 10g |
$3622.0 | 2023-10-26 | |
| Enamine | EN300-1125854-2.5g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1125854-0.25g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1125854-5g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 95% | 5g |
$2443.0 | 2023-10-26 | |
| Enamine | EN300-1125854-0.5g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1125854-10.0g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1125854-5.0g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1125854-0.1g |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
1862594-67-9 | 95% | 0.1g |
$741.0 | 2023-10-26 |
2-Methyl-1-(oxolan-3-yl)butane-1,3-dione 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1862594-67-9 (2-Methyl-1-(oxolan-3-yl)butane-1,3-dione) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
